molecular formula C10H11Cl2N3O B3047379 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 1384429-93-9

1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Cat. No. B3047379
CAS RN: 1384429-93-9
M. Wt: 260.12
InChI Key: QRWMNZDNOCGEJK-UHFFFAOYSA-N
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Description

“1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound also contains a 4-chlorophenyl group and an ethan-1-amine group .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, has been recognized as key for creating compounds with broad-spectrum anti-infective or anti-microbial activities . The synthesis of these compounds often involves the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, 2-chloro-2-oxoacetate, and esters .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a 4-chlorophenyl group, and an ethan-1-amine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride” are not available, it’s known that 1,2,4-oxadiazoles can be involved in a variety of chemical reactions. For instance, they can be synthesized from different synthetic strategies involving the use of amidoxime with carbonyl compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride and its derivatives are involved in complex chemical synthesis processes. For instance, the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole under specific conditions leads to tertiary amine formation, and subsequent reactions can result in ring fission of the oxadiazole system. This demonstrates the compound's role in generating novel chemical entities through intricate reaction pathways (Jäger et al., 2002).

Heterocyclic Compound Synthesis

The compound is a key precursor in the synthesis of new heterocyclic fused rings compounds, showcasing its versatility in creating structurally diverse molecules. This is exemplified in the synthesis of compounds like 6-(4-chlorophenyl)[1,2.4] triazolo [3,4,b][1,3,4] oxadiazole-3-(2H) thione from reactions involving hydrazine hydrate and various reagents. Such syntheses contribute to expanding the chemical space of heterocyclic compounds with potential biological activities (Abbas et al., 2017).

Antimicrobial Compound Development

Derivatives of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride have been explored for their antimicrobial properties. Synthesis of new 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibit good to moderate activities against various microorganisms, indicates the potential of these derivatives in antimicrobial drug development (Bektaş et al., 2007).

Energetic Material Synthesis

The structural features of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride derivatives make them suitable for the synthesis of energetic materials. For example, the synthesis and characterization of multicyclic oxadiazoles with potential as energetic materials underscore the utility of such compounds in creating high-density materials with good thermal stability, contributing to advances in materials science (Pagoria et al., 2017).

Future Directions

The future directions for “1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride” and similar compounds could involve further exploration of their anti-infective properties . Additionally, their synthesis methods could be refined and expanded for broader applications .

properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWMNZDNOCGEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

CAS RN

1384429-93-9
Record name 1,2,4-Oxadiazole-3-methanamine, 5-(4-chlorophenyl)-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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